Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate
Overview
Description
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring and a chlorosulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate typically involves the reaction of 4-(chlorosulfonyl)benzoyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds and modification of the protein structure . This reactivity makes it useful in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1-[4-(sulfonyl)phenyl]cyclopropane-1-carboxylate: This compound lacks the chlorine atom in the sulfonyl group, making it less reactive.
This compound: This compound has a similar structure but with different substituents on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a reactive chlorosulfonyl group, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(6-7-11)8-2-4-9(5-3-8)17(12,14)15/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDRVUUGONDOGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.